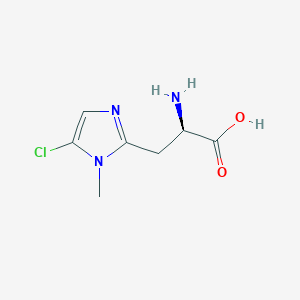

(2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid

Description

The compound "(2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid" is a chiral amino acid derivative featuring a 5-chloro-1-methylimidazole substituent. Its molecular formula is C₇H₁₀ClN₃O₂, with a molecular weight of 203.63 g/mol (based on its (2S)-enantiomer in ). The R-configuration at the α-carbon distinguishes it from its (2S)-enantiomer, which may exhibit divergent biological activity due to stereospecific interactions. The imidazole ring’s chloro and methyl substituents enhance its electron-withdrawing and hydrophobic properties, influencing solubility and receptor binding.

Properties

Molecular Formula |

C7H10ClN3O2 |

|---|---|

Molecular Weight |

203.62 g/mol |

IUPAC Name |

(2R)-2-amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C7H10ClN3O2/c1-11-5(8)3-10-6(11)2-4(9)7(12)13/h3-4H,2,9H2,1H3,(H,12,13)/t4-/m1/s1 |

InChI Key |

GRNAIJIHJVFQFX-SCSAIBSYSA-N |

Isomeric SMILES |

CN1C(=CN=C1C[C@H](C(=O)O)N)Cl |

Canonical SMILES |

CN1C(=CN=C1CC(C(=O)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde in the presence of a catalyst.

Chlorination: The imidazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Methylation: The chlorinated imidazole is methylated using methyl iodide or dimethyl sulfate.

Amino Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazole ring plays a crucial role in these interactions, often acting as a key binding site.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Comparison: (2S)- vs. (2R)-Forms

The (2S)-enantiomer (CAS 1690023-30-3) shares identical molecular weight and formula with the (2R)-form but differs in spatial configuration. Chirality often dictates pharmacological behavior; for example, (S)-enantiomers of amino acids are typically incorporated into proteins.

Benzimidazole-Linked Amino Acid Derivatives ()

Compounds such as 3a-d (e.g., 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid) feature a benzimidazole core instead of imidazole. Key differences include:

- Solubility : Benzimidazole derivatives (3a-d) are water-soluble but insoluble in organic solvents, whereas the target compound’s chloro-imidazole may reduce aqueous solubility.

- Thermal Stability : Higher melting points (215–261°C for 3a-d) suggest greater crystallinity compared to the target compound (data unavailable).

- Biological Relevance : Benzimidazoles are associated with antiviral and anticancer activity, while the target’s imidazole may favor neurotransmitter-like interactions .

Table 1: Comparison with Benzimidazole Derivatives

| Compound | Core Structure | Substituents | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| Target (2R) | Imidazole | 5-Cl, 1-CH₃ | N/A | Likely moderate |

| 3a | Benzimidazole | None | 215–217 | Water, DMSO |

| 3d | Benzimidazole | 3-Phenylpropanoic acid | 244–246 | Water, DMSO |

Imidazole-Tetrazole Hybrids ()

Compounds 9 and 11 integrate tetrazole and chlorotrityl groups with imidazole-propanoic acid backbones. Notable contrasts:

- Functional Groups : Compound 9 includes a bulky chlorotrityl group (C₃₃H₂₇N₆O₂), enhancing lipophilicity, while the target compound lacks such modifications.

- Synthesis Yield : Both 9 (93%) and 11 (88%) demonstrate high yields, suggesting efficient synthetic routes compared to the target compound’s unlisted data.

Pesticide-Related Imidazole Derivatives ()

Herbicides like impazapic and haloxyfop share imidazole or propanoic acid motifs but differ critically:

- Imidazole Substitution : Impazapic contains a dihydroimidazolone ring, while the target’s fully unsaturated imidazole may increase aromatic stability.

- Biological Targets: Pesticides target plant-specific enzymes (e.g., acetolactate synthase), whereas the target’s amino acid structure implies interactions with mammalian metabolic pathways .

Table 2: Key Differences from Pesticide Compounds

| Compound | Core Structure | Functional Groups | Application |

|---|---|---|---|

| Target (2R) | Imidazole | Amino acid, propanoic acid | Research |

| Impazapic | Dihydroimidazolone | Pyridinecarboxylic acid | Herbicide |

| Haloxyfop | Phenoxy-propanoic | Trifluoromethyl pyridine | Herbicide |

Butanoic Acid Benzimidazole Derivatives ()

Compound 3 (4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid) has a longer carbon chain (butanoic acid vs. propanoic acid) and a benzimidazole core. The extended chain may enhance membrane permeability, while the hydroxyethyl group introduces hydrogen-bonding capacity—features absent in the target compound .

Biological Activity

(2R)-2-amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is a chiral amino acid derivative notable for its unique structural features, including an imidazole ring and a chloro substituent. This compound, with a molecular formula of CHClNO and a molecular weight of approximately 203.62 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Structural Characteristics

The presence of the imidazole ring allows for significant interactions with biological macromolecules through hydrogen bonding and halogen bonding. The chloro substituent may enhance binding affinity to various receptors or enzymes, influencing biological pathways and therapeutic outcomes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The compound may modulate enzyme activity, potentially impacting metabolic pathways crucial for various physiological processes.

- Receptor Binding : It has been suggested that the compound could interact with G protein-coupled receptors (GPCRs), which play pivotal roles in signal transduction.

- Antioxidant Properties : The imidazole moiety is known for its ability to scavenge free radicals, contributing to its antioxidant properties.

Pharmacological Studies

A study focused on the pharmacological profile of related imidazole derivatives indicated that compounds with similar structures can exhibit significant activity against various biological targets, including enzymes involved in glucose metabolism and insulin secretion modulation . The presence of chlorine substituents was noted to enhance the biological activity of these compounds, suggesting a similar potential for this compound .

Data Table: Comparative Biological Activity of Imidazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.